molecular formula C17H14BrF3N2O2 B3126919 N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide CAS No. 338393-74-1

N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide

Cat. No. B3126919
CAS RN: 338393-74-1
M. Wt: 415.2 g/mol
InChI Key: YYEYQGXTIHZKTO-LSHDLFTRSA-N
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Description

N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide, also known as BMBH, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BMBH is a hydrazide derivative that has been synthesized using various methods.

Scientific Research Applications

  • DNA Interaction and Antibacterial Properties :

    • Studies have revealed that certain benzohydrazide derivatives, similar in structure to the compound , have the ability to bind to DNA through intercalation or electrostatic interactions. These interactions are significant as they could be utilized in the design of new therapeutic agents targeting genetic materials. Additionally, these compounds exhibit pronounced DNA cleavage activity and demonstrate antibacterial properties against both Gram-positive and Gram-negative bacteria (Reddy et al., 2017).
  • Antioxidant Behavior and Molecular Interactions :

    • Theoretical studies on the antioxidant behavior of certain benzohydrazide derivatives have shown that these compounds, and their tautomers, exhibit significant antioxidant activity. The mechanism involves hydrogen atom transfer in the gas phase and sequential proton loss electron transfer in solvents. These findings could be pivotal in developing new antioxidants, which are crucial in mitigating oxidative stress-related diseases (Ardjani & Mekelleche, 2017).
  • Antimicrobial Activities :

    • A number of benzohydrazide derivatives have been synthesized and tested for their antimicrobial properties. These compounds have shown effectiveness in inhibiting bacterial growth, showcasing their potential as antimicrobial agents (Shaikh, 2013).
  • Structural Insights and Molecular Stability :

    • Research has provided insights into the crystal structures of certain benzohydrazide derivatives. Understanding the molecular geometry and intermolecular interactions, like hydrogen bonds and π...π interactions, can be crucial in the design and development of molecules with desired biological activities (Ban & Li, 2008).
  • Bioactive Schiff Base Compounds :

    • Schiff base compounds derived from benzohydrazide and sulfonohydrazide have exhibited a wide range of biological activities, including antibacterial, antifungal, antioxidant, and cytotoxic properties. These compounds have shown remarkable activities in each area of research, indicating their potential in medicinal chemistry (Sirajuddin et al., 2013).

properties

IUPAC Name

N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrF3N2O2/c1-2-25-15-8-7-14(18)9-12(15)10-22-23-16(24)11-3-5-13(6-4-11)17(19,20)21/h3-10H,2H2,1H3,(H,23,24)/b22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEYQGXTIHZKTO-LSHDLFTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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